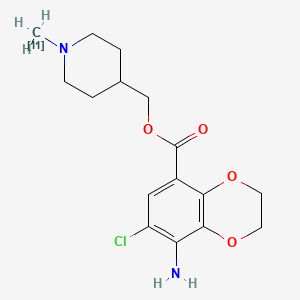
(1-(111C)methylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[11C]SB207145 is a novel radioligand used in positron emission tomography (PET) imaging to study the serotonin 4 (5-HT4) receptor in the brain. The 5-HT4 receptor is a G-protein-coupled receptor that is positively linked to adenylate cyclase activity and is involved in various physiological functions, including learning, memory, and mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [11C]SB207145 involves the methylation of the precursor compound SB206453 (piperidin-4-ylmethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate) with [11C]methyl iodide ([11C]CH3I). The precursor is dissolved in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and cooled to 10ºC. [11C]CH3I is then bubbled into the reaction mixture, which is subsequently heated to 120ºC for 4 minutes. The reaction mixture is cooled, diluted with water, and purified using semi-preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
The production of [11C]SB207145 is typically carried out using automated radiosynthesis units, such as the GE Healthcare Tracerlab FXC synthesis unit. This method eliminates the need for a base during the [11C]methylation process, resulting in a more efficient and reproducible synthesis .
Chemical Reactions Analysis
Types of Reactions
[11C]SB207145 primarily undergoes methylation reactions during its synthesis. The precursor compound SB206453 can be methylated at two potential sites: the 1-N piperidinyl position and the 8-N primary amine position .
Common Reagents and Conditions
Reagents: [11C]methyl iodide, dimethylformamide, dimethyl sulfoxide
Conditions: Cooling to 10ºC, heating to 120ºC, semi-preparative HPLC purification
Major Products
The major product of the methylation reaction is [11C]SB207145, which is obtained in high radiochemical purity and specific activity .
Scientific Research Applications
[11C]SB207145 is used extensively in scientific research to study the 5-HT4 receptor in the brain. Its applications include:
Neuroimaging: PET imaging with [11C]SB207145 allows for the visualization and quantification of 5-HT4 receptor distribution in the brain. .
Pharmacological Studies: The compound is used to investigate the effects of drugs on the 5-HT4 receptor, providing insights into the mechanisms of action of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents.
Biomarker Development: [11C]SB207145 serves as a biomarker for serotonergic tonus, helping to understand the modulation of brain circuits by serotonergic neurotransmission.
Mechanism of Action
[11C]SB207145 binds selectively to the 5-HT4 receptor, a G-protein-coupled receptor that activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This binding allows for the visualization of 5-HT4 receptor distribution and density in the brain using PET imaging . The compound’s binding potential is quantified using kinetic modeling, which provides insights into the receptor’s role in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
[11C]SB207266: Another radioligand used for imaging the 5-HT4 receptor, but with different binding characteristics.
[11C]WAY-100635: A radioligand used for imaging the serotonin 1A (5-HT1A) receptor, providing complementary information to [11C]SB207145.
Uniqueness
[11C]SB207145 is unique in its high selectivity and affinity for the 5-HT4 receptor, making it a valuable tool for studying this receptor in vivo. Its ability to provide detailed information on 5-HT4 receptor distribution and density in the brain sets it apart from other radioligands .
Properties
Molecular Formula |
C16H21ClN2O4 |
|---|---|
Molecular Weight |
339.80 g/mol |
IUPAC Name |
(1-(111C)methylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C16H21ClN2O4/c1-19-4-2-10(3-5-19)9-23-16(20)11-8-12(17)13(18)15-14(11)21-6-7-22-15/h8,10H,2-7,9,18H2,1H3/i1-1 |
InChI Key |
FWDOTRBSNDBFMN-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]N1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl |
Canonical SMILES |
CN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















